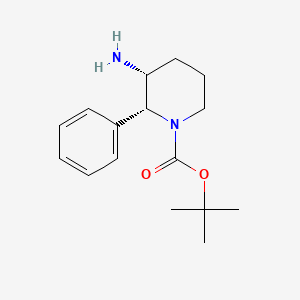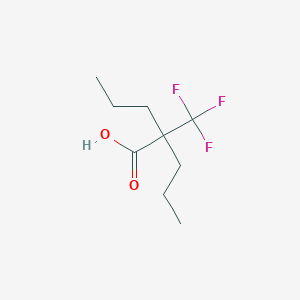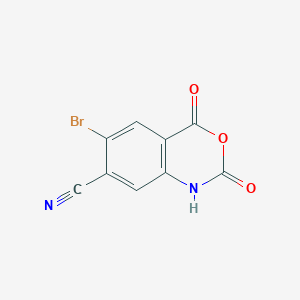
4-Cyano-5-bromoisatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-5-bromoisatoic anhydride is a chemical compound with the molecular formula C9H3BrN2O3 and a molecular weight of 267.04 g/mol It is a derivative of isatoic anhydride, featuring both cyano and bromo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-5-bromoisatoic anhydride typically involves the reaction of 5-bromoisatoic anhydride with a cyano group donor under specific conditions. One common method includes the use of triethyl orthoformate and an appropriate amine . The reaction conditions often require a catalyst, such as palladium acetate (Pd(OAc)2), and a ligand like Xantphos, under Buchwald-Hartwig-type reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-5-bromoisatoic anhydride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, such as quinazolines and quinazolinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts under Buchwald-Hartwig-type conditions.
Cyclization Reactions: Reagents like triethyl orthoformate and appropriate amines are used.
Major Products:
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Cyclization Reactions: Products include heterocyclic compounds with potential biological activities.
Applications De Recherche Scientifique
4-Cyano-5-bromoisatoic anhydride has several scientific research applications:
Biology: Some derivatives of this compound have shown significant anticancer activities in biological assays.
Medicine: The compound and its derivatives are being explored for their potential as anticancer agents.
Industry: It can be used in the synthesis of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-Cyano-5-bromoisatoic anhydride involves its ability to act as a building block for the synthesis of biologically active compounds. The cyano and bromo groups facilitate various chemical transformations, leading to the formation of compounds that can interact with biological targets. For example, quinazolinone derivatives synthesized from this compound have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Bromoisatoic anhydride: Similar in structure but lacks the cyano group.
Isatoic anhydride: The parent compound without the bromo and cyano substitutions.
Uniqueness: 4-Cyano-5-bromoisatoic anhydride is unique due to the presence of both cyano and bromo groups, which enhance its reactivity and potential for forming diverse heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H3BrN2O3 |
|---|---|
Poids moléculaire |
267.04 g/mol |
Nom IUPAC |
6-bromo-2,4-dioxo-1H-3,1-benzoxazine-7-carbonitrile |
InChI |
InChI=1S/C9H3BrN2O3/c10-6-2-5-7(1-4(6)3-11)12-9(14)15-8(5)13/h1-2H,(H,12,14) |
Clé InChI |
CTETUJJLXSPPFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1NC(=O)OC2=O)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


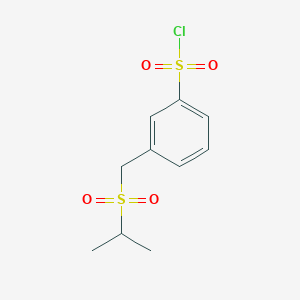
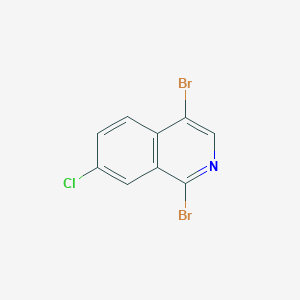

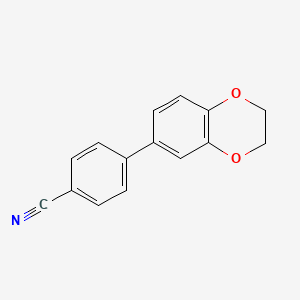
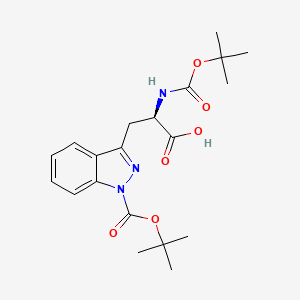
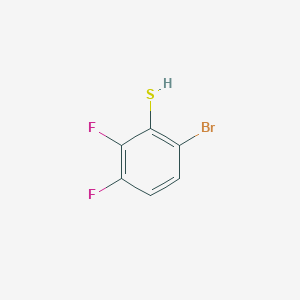
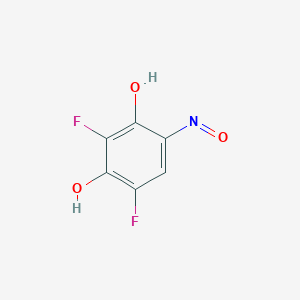
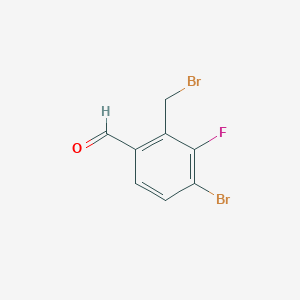
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)


